molecular formula C13H21N3O2S B1529294 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine CAS No. 1409216-81-4

1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine

Cat. No. B1529294
CAS RN: 1409216-81-4
M. Wt: 283.39 g/mol
InChI Key: JOBXDARLWBUESV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.36 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Improved Chemical Synthesis

The compound has been implicated in the improved synthesis of chemical structures, such as in the preparation of indenes and indanones, showcasing its utility in enhancing yields and efficiency in chemical reactions (Camps et al., 1984).

Catalysis and Biodiesel Production

It plays a role in catalyzing reactions, for example, serving as an organocatalyst in the transesterification of oils for biodiesel production. The activity and selectivity of such catalysts can significantly impact the efficiency and environmental sustainability of biodiesel manufacturing processes (Cerro-Alarcón et al., 2010).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of the compound have been used in the synthesis of polyimides, contributing to the development of materials with specific desirable properties such as high thermal stability, solubility, and mechanical strength. These materials have potential applications in electronics, aerospace, and other advanced technological fields (Liaw & Liaw, 1997).

Environmental Chemistry

The compound and its derivatives are also relevant in environmental chemistry, where they are involved in studies related to the biogeochemical cycling of sulfur. Understanding these processes is crucial for insights into atmospheric chemistry, pollution, and climate change (Kelly & Murrell, 1999).

Mechanism of Action

Target of Action

The primary target of 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation. By inhibiting CDK2, the compound can potentially halt the progression of the cell cycle, making it a promising candidate for cancer treatment .

Mode of Action

This compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction prevents CDK2 from phosphorylating its target proteins, which are necessary for progression through the cell cycle. As a result, the cell cycle is halted, preventing cell division and proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This transition is crucial for DNA replication. By inhibiting CDK2, DNA replication is prevented, halting the cell cycle and preventing cell division. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Result of Action

The result of the action of this compound is the inhibition of cell division and proliferation . By halting the cell cycle, the compound prevents the replication of DNA and the division of cells. This effect is particularly potent against cancer cells, which divide and proliferate at a rapid rate .

properties

IUPAC Name

4-methyl-1-N-(1-methylsulfonylpiperidin-4-yl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(8-6-11)19(2,17)18/h3-4,9,11,15H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBXDARLWBUESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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